molecular formula C20H22N4O3 B12404677 Antimalarial agent 26

Antimalarial agent 26

Cat. No.: B12404677
M. Wt: 366.4 g/mol
InChI Key: FFVDEQGIDNRKDS-UHFFFAOYSA-N
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Description

Antimalarial agent 26 is a compound used in the treatment and prevention of malaria, a life-threatening disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the malaria parasite’s life cycle, aiming to eliminate the infection and prevent its spread.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 26 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic routes often employ reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 26 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

Antimalarial agent 26 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in research on the life cycle of malaria parasites and the development of resistance mechanisms.

    Medicine: Investigated for its potential to treat other parasitic infections and its role in combination therapies for malaria.

    Industry: Utilized in the development of new antimalarial formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Antimalarial agent 26 involves targeting specific molecular pathways within the malaria parasite. This compound interferes with the parasite’s ability to metabolize heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme derivatives that ultimately kill the parasite. Additionally, this compound may disrupt other essential processes within the parasite, such as protein synthesis and DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Antimalarial agent 26 include:

    Chloroquine: A widely used antimalarial drug that also targets heme metabolism.

    Artemisinin: A potent antimalarial derived from the sweet wormwood plant, known for its rapid action against malaria parasites.

    Mefloquine: Another antimalarial that targets multiple stages of the parasite’s life cycle.

Uniqueness

This compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy and reduced resistance development compared to other antimalarial drugs. Its ability to target multiple pathways within the parasite makes it a valuable addition to the arsenal of antimalarial agents.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-[2-[4-(1-hydroxycyclohexyl)triazol-1-yl]ethylamino]naphthalene-1,4-dione

InChI

InChI=1S/C20H22N4O3/c25-17-12-16(19(26)15-7-3-2-6-14(15)17)21-10-11-24-13-18(22-23-24)20(27)8-4-1-5-9-20/h2-3,6-7,12-13,21,27H,1,4-5,8-11H2

InChI Key

FFVDEQGIDNRKDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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